![molecular formula C19H20N4O2 B2400941 4-(6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-羰基)-1-(3,4-二甲基苯基)吡咯烷-2-酮 CAS No. 1448076-51-4](/img/structure/B2400941.png)
4-(6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-羰基)-1-(3,4-二甲基苯基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. Specifically, compounds similar to 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one have been shown to inhibit focal adhesion kinases (FAK) and Pyk2. These kinases are implicated in cancer cell proliferation and metastasis. Inhibiting these pathways can potentially reduce tumor growth and spread in various cancers .
Antiangiogenic Properties
The compound has also been studied for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis—the formation of new blood vessels—which is vital for tumor growth. By blocking this receptor, the compound can limit the blood supply to tumors, thereby hindering their growth .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that include cyclocondensation techniques using various reagents to form the pyrrolidine and pyrimidine rings. Structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the integrity of the synthesized compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one:
生物活性
The compound 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one represents a novel class of pyrrolidine derivatives with potential therapeutic applications. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, which has been associated with various biological activities, particularly in the context of cancer treatment and other proliferative disorders.
Research indicates that this compound exhibits inhibitory activity against Focal Adhesion Kinases (FAK) and Pyk2, which are crucial in cell signaling pathways related to cell proliferation, survival, and migration. The inhibition of these kinases can lead to reduced tumor growth and metastasis in various cancer models. Specifically, FAK is implicated in the regulation of cellular adhesion and migration, making it a target for anti-cancer therapies .
Biological Activity Overview
Case Studies
- In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. IC50 values were reported to be lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior efficacy .
- In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanism involved the induction of apoptosis and inhibition of angiogenesis, as evidenced by histological analyses revealing decreased vascular density in tumors .
- Safety Profile : Toxicological assessments indicated that the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal studies up to a maximum concentration of 2000 mg/kg .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies indicate that after oral administration, the compound achieves sufficient plasma concentrations to exert its biological effects without significant toxicity .
属性
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-3-4-16(5-13(12)2)23-9-14(6-18(23)24)19(25)22-8-15-7-20-11-21-17(15)10-22/h3-5,7,11,14H,6,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJWACYCTWRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC4=CN=CN=C4C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。